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Compound of Interest

Compound Name: Methyl 6-(azidomethyl)nicotinate

Cat. No.: B3133268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the

hydrolysis of the methyl ester in Methyl 6-(azidomethyl)nicotinate to its corresponding

carboxylic acid, 6-(azidomethyl)nicotinic acid. This chemical transformation is a critical step in

the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction
Methyl 6-(azidomethyl)nicotinate is a versatile building block in medicinal chemistry, featuring

a reactive azido group and an ester functionality on a pyridine scaffold. The hydrolysis of the

methyl ester to a carboxylic acid is a fundamental saponification reaction, enabling further

derivatization, such as amide bond formation, which is crucial for the development of novel

therapeutic agents. This protocol outlines a standard procedure using lithium hydroxide (LiOH)

for this conversion.

Chemical Reaction
The hydrolysis of Methyl 6-(azidomethyl)nicotinate proceeds via a base-mediated

saponification mechanism. The hydroxide ion from LiOH attacks the electrophilic carbonyl

carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses,

eliminating the methoxide ion and forming the carboxylate salt. Subsequent acidification

protonates the carboxylate to yield the final carboxylic acid product.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3133268?utm_src=pdf-interest
https://www.benchchem.com/product/b3133268?utm_src=pdf-body
https://www.benchchem.com/product/b3133268?utm_src=pdf-body
https://www.benchchem.com/product/b3133268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3133268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following tables summarize the key quantitative data for the starting material and the

product.

Table 1: Physicochemical Properties

Compound Molecular Formula
Molecular Weight (
g/mol )

CAS Number

Methyl 6-

(azidomethyl)nicotinat

e

C₈H₈N₄O₂ 192.17 384831-56-5

6-

(azidomethyl)nicotinic

acid

C₇H₆N₄O₂ 178.15 1393590-50-5

Table 2: Spectroscopic Data
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Compound
¹H NMR (δ
ppm)

¹³C NMR (δ
ppm)

IR (cm⁻¹) MS (m/z)

Methyl 6-

(azidomethyl)nic

otinate

Data not

available in

searched

literature.

Data not

available in

searched

literature.

Characteristic

peaks expected

around 2100

(azide N≡N

stretch), 1720

(ester C=O

stretch), 1250

(C-O stretch).

[M+H]⁺ = 193.07

6-

(azidomethyl)nic

otinic acid

Data not

available in

searched

literature.

Data not

available in

searched

literature.

Characteristic

peaks expected

around 3000-

2500 (broad, O-

H stretch of

carboxylic acid),

2100 (azide N≡N

stretch), 1700

(carboxylic acid

C=O stretch).

[M+H]⁺ = 179.05

Note: Specific experimental spectroscopic data for the listed compounds were not available in

the searched literature. The provided IR data is based on characteristic functional group

absorptions. The mass spectrometry data is calculated for the protonated molecule.

Experimental Protocol
This protocol is based on established procedures for the hydrolysis of nicotinic acid esters.

Materials:

Methyl 6-(azidomethyl)nicotinate

Lithium hydroxide monohydrate (LiOH·H₂O)

Methanol (MeOH)
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Deionized water (H₂O)

Hydrochloric acid (HCl), 1 M solution

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

pH paper or pH meter

Separatory funnel

Rotary evaporator

Büchner funnel and filter paper

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl
6-(azidomethyl)nicotinate in a mixture of methanol and deionized water. A typical solvent

ratio is 1:1 (v/v).

Addition of Base: To the stirring solution, add 1.5 to 2.0 molar equivalents of lithium

hydroxide monohydrate at room temperature (approximately 20-25 °C).

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress

can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of

the starting material spot. Based on similar reactions, a reaction time of approximately 30

minutes to 1 hour is expected.[1]

Solvent Removal: Once the reaction is complete, remove the methanol from the reaction

mixture using a rotary evaporator.
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Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl

dropwise with stirring to acidify the mixture to a pH of approximately 3-4. The carboxylic acid

product should precipitate out of the solution.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous

phase).

Washing: Combine the organic layers and wash with brine.

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under

reduced pressure using a rotary evaporator to obtain the crude 6-(azidomethyl)nicotinic acid.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system, such as ethanol/water or by column chromatography on silica gel.

Visualizations
Below is a diagram illustrating the experimental workflow for the hydrolysis of Methyl 6-
(azidomethyl)nicotinate.
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Start: Methyl 6-(azidomethyl)nicotinate

Dissolve in MeOH/H₂O

Add LiOH·H₂O (1.5-2.0 eq.) at RT

Stir at RT (0.5-1 h)

Monitor by TLC

Remove MeOH (Rotary Evaporator)

Reaction Complete

Acidify with 1 M HCl to pH 3-4

Extract with Ethyl Acetate

Wash with Brine

Dry over Na₂SO₄

Concentrate (Rotary Evaporator)

Purify (Recrystallization/Chromatography)

Product: 6-(azidomethyl)nicotinic acid

Click to download full resolution via product page

Caption: Experimental workflow for the hydrolysis of Methyl 6-(azidomethyl)nicotinate.
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This detailed protocol and the accompanying data provide a solid foundation for researchers to

successfully perform the hydrolysis of Methyl 6-(azidomethyl)nicotinate, a key transformation

in the synthesis of advanced chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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